
1-(benzyloxy)-2-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1,2-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(benzyloxy)-2-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound that combines several functional groups, including a benzyloxy group, a thiazole ring, and a sulfamoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzyloxy)-2-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1,2-dihydropyridine-3-carboxamide typically involves multiple steps. One common route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the thiazole derivative with a sulfonamide under acidic or basic conditions.
Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized via a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine.
Coupling Reactions: The final compound can be obtained by coupling the benzyloxy group with the dihydropyridine derivative using a suitable coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
化学反应分析
Types of Reactions
1-(benzyloxy)-2-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1,2-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学研究应用
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antibacterial or anticancer agent.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound can be used as a probe or tool in biological studies to investigate cellular processes and pathways.
作用机制
The mechanism of action of 1-(benzyloxy)-2-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit bacterial enzymes or interfere with DNA replication in cancer cells . The exact mechanism depends on the specific application and target.
相似化合物的比较
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
1-(benzyloxy)-2-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1,2-dihydropyridine-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
属性
分子式 |
C22H18N4O5S2 |
|---|---|
分子量 |
482.5 g/mol |
IUPAC 名称 |
2-oxo-1-phenylmethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C22H18N4O5S2/c27-20(19-7-4-13-26(21(19)28)31-15-16-5-2-1-3-6-16)24-17-8-10-18(11-9-17)33(29,30)25-22-23-12-14-32-22/h1-14H,15H2,(H,23,25)(H,24,27) |
InChI 键 |
NPPVOYCBXXSOQC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CON2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(5-chloro-2-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B11416918.png)
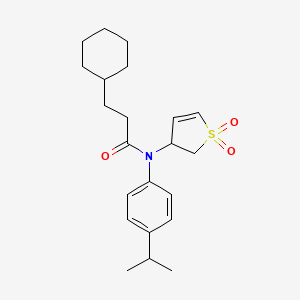
![5-chloro-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(ethylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11416925.png)
![N-Benzyl-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-A]quinazolin-1-YL}propanamide](/img/structure/B11416929.png)
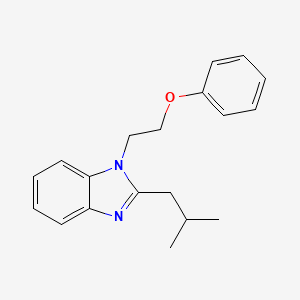
![N-(3,5-dimethylphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11416945.png)
![2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11416952.png)
![N-(3,4-dimethylphenyl)-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B11416953.png)
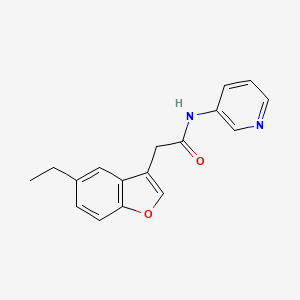
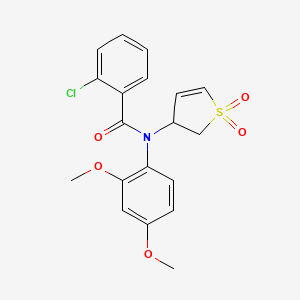
![4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B11416982.png)
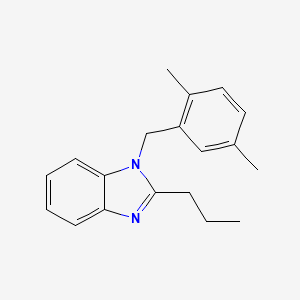
![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine](/img/structure/B11416994.png)
